molecular formula C25H24N2O4S B11401702 N-(2-methoxyphenyl)-4-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

N-(2-methoxyphenyl)-4-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B11401702
M. Wt: 448.5 g/mol
InChI Key: ROLQRELERKKPAX-UHFFFAOYSA-N
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Description

N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of quinoline and sulfonamide groups in the molecule suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the sulfonamide group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinone derivatives, while nucleophilic substitution can result in various sulfonamide derivatives .

Scientific Research Applications

N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions can disrupt cellular processes and lead to the desired pharmacological effects .

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C25H24N2O4S/c1-17-9-12-21(13-10-17)32(29,30)27(23-6-4-5-7-24(23)31-3)16-20-15-19-11-8-18(2)14-22(19)26-25(20)28/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

ROLQRELERKKPAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC=C4OC

Origin of Product

United States

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